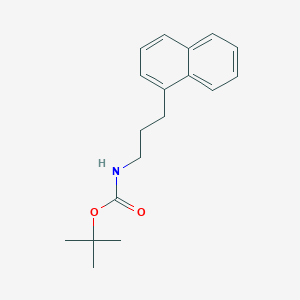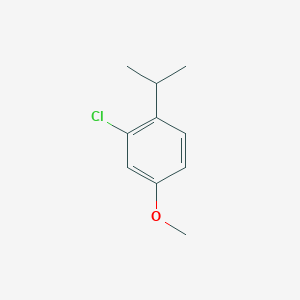
2-Chloro-1-isopropyl-4-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-isopropyl-4-methoxybenzene is an organic compound with the molecular formula C10H13ClO It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an isopropyl group, and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-isopropyl-4-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The resulting isopropylbenzene can then undergo chlorination using chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) to introduce the chlorine atom at the desired position. Finally, the methoxy group can be introduced through a nucleophilic substitution reaction using methanol (CH3OH) and a suitable base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to optimize the production process and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-isopropyl-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst to convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring. .
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), bromine (Br2)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Nitro compounds, bromo compounds
Aplicaciones Científicas De Investigación
2-Chloro-1-isopropyl-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-isopropyl-4-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, forming covalent bonds with nucleophilic sites on target molecules. This interaction can lead to changes in the structure and function of the target molecules, resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-Chloro-1-isopropyl-4-methoxybenzene can be compared with other similar compounds, such as:
2-Chloro-1-isopropyl-4-methylbenzene: Similar structure but with a methyl group instead of a methoxy group.
1-Chloro-2-isopropyl-4-methylbenzene: Similar structure but with different positions of the substituents.
4-Chloro-1-isopropyl-2-methoxybenzene: Similar structure but with different positions of the substituents
Propiedades
Fórmula molecular |
C10H13ClO |
|---|---|
Peso molecular |
184.66 g/mol |
Nombre IUPAC |
2-chloro-4-methoxy-1-propan-2-ylbenzene |
InChI |
InChI=1S/C10H13ClO/c1-7(2)9-5-4-8(12-3)6-10(9)11/h4-7H,1-3H3 |
Clave InChI |
DTHYFTXIBZKQCV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=C(C=C1)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



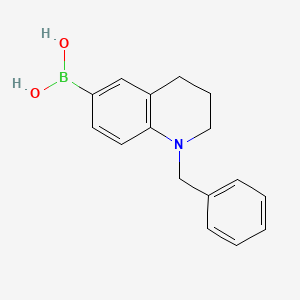

![8,8-difluoro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine](/img/structure/B12974165.png)
![Methyl 2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate](/img/structure/B12974173.png)
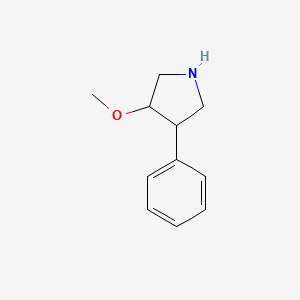
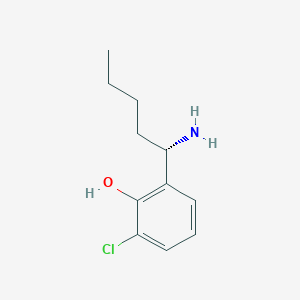
![4-Bromo-7-methylthieno[3,2-d]pyrimidine](/img/structure/B12974186.png)
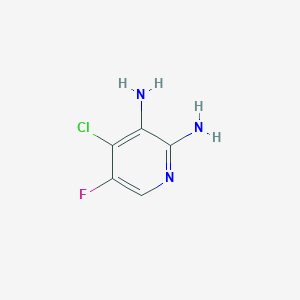
![2,5-Dibromo-6-chlorobenzo[d]thiazole](/img/structure/B12974188.png)


